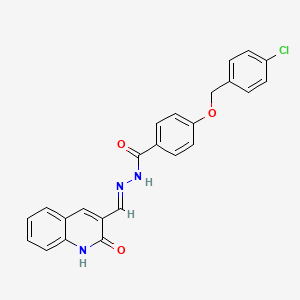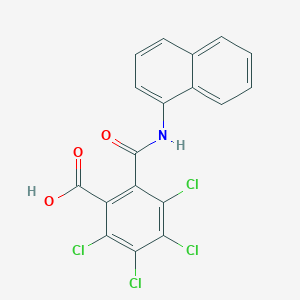![molecular formula C28H22O B11942053 9-[(4-Benzylphenoxy)methyl]anthracene CAS No. 51513-53-2](/img/structure/B11942053.png)
9-[(4-Benzylphenoxy)methyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(4-Benzylphenoxy)methyl]anthracene is an organic compound with the molecular formula C28H22O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a benzylphenoxy group attached to the anthracene core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Benzylphenoxy)methyl]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-benzylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any interference from moisture. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalyst: A base catalyst, such as potassium carbonate or sodium hydride, is employed to facilitate the nucleophilic substitution reaction.
Reaction: The anthracene is first brominated to form 9-bromoanthracene. This intermediate is then reacted with 4-benzylphenol in the presence of the base catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
9-[(4-Benzylphenoxy)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
9-[(4-Benzylphenoxy)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9-[(4-Benzylphenoxy)methyl]anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its photophysical properties enable it to generate reactive oxygen species upon irradiation, which can induce cellular damage and apoptosis.
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-[(4-Benzylphenoxy)methyl]anthracene is unique due to the presence of the benzylphenoxy group, which enhances its photophysical properties and increases its solubility in organic solvents. This makes it particularly useful in applications requiring high fluorescence and stability.
特性
CAS番号 |
51513-53-2 |
|---|---|
分子式 |
C28H22O |
分子量 |
374.5 g/mol |
IUPAC名 |
9-[(4-benzylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C28H22O/c1-2-8-21(9-3-1)18-22-14-16-25(17-15-22)29-20-28-26-12-6-4-10-23(26)19-24-11-5-7-13-27(24)28/h1-17,19H,18,20H2 |
InChIキー |
DYMACXNXSYIHFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)


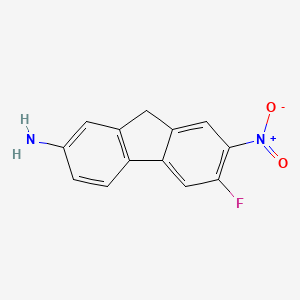

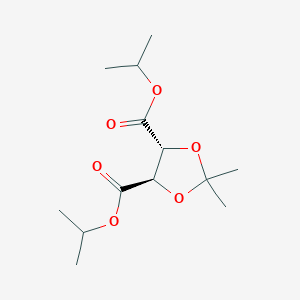

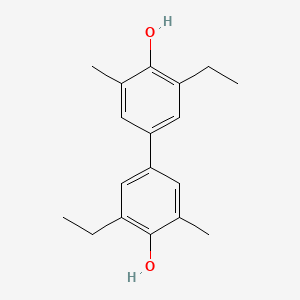
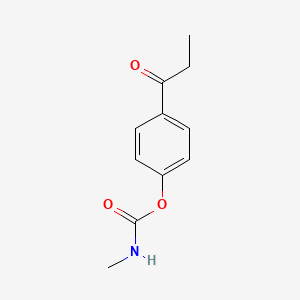
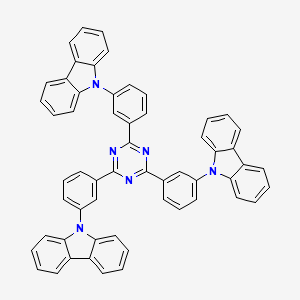
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)

